molecular formula C15H23NO B3936949 N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide

N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide

Cat. No. B3936949
M. Wt: 233.35 g/mol
InChI Key: OMTACMKHQMQKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide, also known as IBMP, is a chemical compound that has been widely studied for its various applications in scientific research. It is a type of amide compound that is structurally similar to other benzamide compounds. IBMP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide is not fully understood, but it has been found to interact with several different neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine and serotonin, two important neurotransmitters that play a role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide has been found to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, the inhibition of cyclic AMP phosphodiesterase activity, and the activation of protein kinase A. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide in lab experiments is its ability to modulate dopamine and serotonin neurotransmission, which makes it a valuable tool for studying the effects of different drugs on these systems. However, one of the limitations of using N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide. One area of interest is the development of new drugs that target the dopamine and serotonin systems in the brain, which could have potential applications in the treatment of psychiatric disorders such as depression and schizophrenia. Another area of interest is the study of the antioxidant and anti-inflammatory properties of N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide and its effects on various neurotransmitter systems in the brain.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide has been used in a range of scientific research applications, including studies on the mechanism of action of various drugs and the physiological effects of different compounds. It has been found to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-10(2)14(11(3)4)16-15(17)13-8-6-12(5)7-9-13/h6-11,14H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTACMKHQMQKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylpentan-3-yl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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